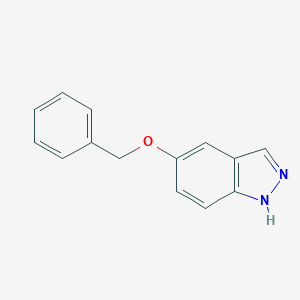

5-(benzyloxy)-1H-indazole

描述

Contextualizing 5-(Benzyloxy)-1H-indazole within Indazole Medicinal Chemistry

The indazole core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. samipubco.com This designation stems from its ability to interact with multiple biological targets, making it a valuable starting point for drug discovery. samipubco.com Indazole derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net The compound this compound, with its characteristic benzyloxy group at the 5-position of the indazole ring, is a notable member of this chemical family. This substitution pattern offers a unique combination of lipophilicity and potential for hydrogen bonding, which can significantly influence its interaction with biological targets. The versatile reactivity of this compound also makes it a valuable reagent in organic synthesis and medicinal chemistry research. lookchem.com

The journey of indazole scaffolds in drug discovery has been marked by a steady ascent from a relatively uncommon natural feature to a cornerstone of synthetic medicinal chemistry. austinpublishinggroup.com Over the past few decades, a concerted effort has been made to synthesize a diverse range of novel indazole compounds and their derivatives. austinpublishinggroup.com This has led to the development of several clinically significant drugs. For instance, Benzydamine is utilized as an anti-inflammatory agent, and Granisetron serves as a 5-HT3 receptor antagonist to combat chemotherapy-induced nausea. austinpublishinggroup.compnrjournal.com The recognition of the indazole nucleus as a "privileged structure" has further fueled its exploration, leading to the discovery of potent inhibitors for various enzymes and receptors. pnrjournal.com The synthetic accessibility of the indazole core and the ability to functionalize it at multiple positions with high selectivity have been key drivers of its evolution in drug discovery. samipubco.compnrjournal.com

The indazole nucleus is a crucial pharmacophore in a multitude of pharmacologically active compounds. pnrjournal.com Its bicyclic structure provides a rigid framework that can be appropriately decorated with various functional groups to achieve desired biological activities. nih.gov The presence of two nitrogen atoms within the pyrazole ring allows for selective functionalization, enabling the fine-tuning of a compound's physicochemical properties and its binding affinity to specific targets. pnrjournal.com A number of FDA-approved drugs contain the indazole moiety, including tyrosine kinase inhibitors like Axitinib (B1684631) and Pazopanib, which are used in cancer therapy. pnrjournal.com The broad range of biological activities associated with indazole derivatives, such as anti-inflammatory, antitumor, and anti-HIV effects, underscores the profound significance of this nucleus in modern drug discovery. nih.govmdpi.com

Rationale for Comprehensive Research on this compound

While the broader class of indazole derivatives has been extensively studied, specific derivatives like this compound may have a less documented research history. Comprehensive research on this particular compound can help to fill existing gaps in the literature. researcher.life Such studies could involve a deeper exploration of its synthesis, characterization, and a more thorough investigation of its biological activities against a wider range of targets. By systematically evaluating its properties, researchers can build a more complete picture of the structure-activity relationships within this subclass of indazoles, potentially revealing novel insights that have been previously overlooked.

The unique structural features of this compound suggest a strong potential for novel therapeutic and synthetic applications. The benzyloxy group can influence its pharmacokinetic profile and may lead to unique interactions with biological targets. lookchem.com Preliminary information suggests its potential in areas such as antimicrobial and anti-inflammatory research. lookchem.com Furthermore, its role as a versatile building block in organic synthesis opens up avenues for the creation of more complex molecules with potentially enhanced or entirely new pharmacological properties. lookchem.comevitachem.com For instance, it has been used as a precursor in the synthesis of other complex indazole derivatives. nih.gov A focused research effort on this compound could therefore unlock its full potential, leading to the development of new therapeutic agents or more efficient synthetic routes to valuable compounds. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFXNBBPBLSPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510154 | |

| Record name | 5-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78299-75-9 | |

| Record name | 5-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 5 Benzyloxy 1h Indazole and Its Derivatives

Established Synthetic Pathways for the Indazole Core

The indazole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in pharmacologically active compounds. nih.govnih.gov Its synthesis has been a subject of extensive research, leading to a variety of reliable methods.

Traditional methods for constructing the indazole core often involve cyclization reactions of appropriately substituted benzene (B151609) derivatives. These approaches, while foundational, sometimes require harsh reaction conditions. thieme-connect.com

From o-Toluidine Derivatives: One of the earliest methods involves the diazotization of o-toluidine, which is then cyclized to form the 1H-indazole ring. chemicalbook.com

Condensation with Hydrazine (B178648): The reaction of 2-halobenzaldehydes or 2-haloketones with hydrazine is a widely used classical approach. thieme-connect.comchemicalbook.com This method involves a condensation reaction followed by a cyclization step.

From Anthranilic Acid: Diazonium salts derived from anthranilic acid can undergo reductive cyclization to yield 1H-indazole. chemicalbook.com

Nitrosation of o-Methylacetanilide: A general route involves the nitrosation of an o-methylacetanilide, which then undergoes rearrangement and cyclization to form the indazole ring. chemicalbook.com

Contemporary organic synthesis has introduced more sophisticated and efficient methods for creating the 1H-indazole scaffold, often utilizing metal catalysis to achieve high yields and functional group tolerance under milder conditions. nih.govgoogle.com

Metal-Catalyzed N-N Bond Formation: Copper-catalyzed methods have been developed for the oxidative N-N bond formation, starting from materials like 2-amino nitriles. This approach is advantageous as it allows for the use of a wide variety of primary amines. thieme-connect.com Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl-1H-indazoles. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are employed in various strategies, including the intramolecular amination of aryl halides and the oxidative benzannulation of pyrazoles with internal alkynes. beilstein-journals.orgsamipubco.com A notable two-step synthesis of 3-aminoindazoles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization. organic-chemistry.org

1,3-Dipolar Cycloadditions: The reaction of arynes with diazomethane (B1218177) derivatives or N-tosylhydrazones represents an efficient [3+2] annulation approach to construct the 1H-indazole skeleton. samipubco.comorganic-chemistry.org

C-H Activation: Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has emerged as a straightforward strategy to afford functionalized 1H-indazoles. researchgate.net

Table 1: Comparison of Modern Indazole Synthesis Strategies

| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Key Advantages |

|---|---|---|---|

| Copper-Catalyzed N-N Bond Formation | Cu(OAc)₂, CuI, Cu₂O | 2-Amino nitriles, o-Haloaryl N-sulfonylhydrazones | Good functional group tolerance, use of readily available amines. nih.govthieme-connect.com |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, PdCl₂ | o-Bromobenzaldehydes, 2-Bromobenzonitriles | High efficiency, alternative to SNAr reactions. organic-chemistry.orgthieme-connect.de |

| 1,3-Dipolar Cycloaddition | Cesium Fluoride (for aryne generation) | Arynes, Diazo compounds/Hydrazones | Efficient construction of the bicyclic system. organic-chemistry.org |

| Rhodium-Catalyzed C-H Activation | Rh(III) complexes | Aldehyde phenylhydrazones | High atom economy, direct functionalization. researchgate.net |

Specific Synthesis of 5-(Benzyloxy)-1H-indazole

The synthesis of the title compound, this compound, involves the specific introduction of a benzyloxy group onto the indazole core. This is typically achieved by starting with a pre-functionalized indazole.

The most common and direct method for introducing the benzyloxy group is through the benzylation of 5-hydroxy-1H-indazole. This reaction is a classic example of a Williamson ether synthesis.

Reaction Mechanism: The synthesis proceeds in two main steps. First, a base is used to deprotonate the hydroxyl group at the 5-position of the indazole ring, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide attacks the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether linkage.

Reaction Conditions:

Base: A variety of bases can be used, with common choices being potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base depends on the desired reactivity and the tolerance of other functional groups.

Solvent: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724). These solvents effectively solvate the cation of the base while not interfering with the nucleophile.

Benzylating Agent: Benzyl bromide or benzyl chloride are the most frequently used reagents to provide the benzyl group.

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure completion.

Following the synthesis, the crude product must be purified and its chemical identity confirmed.

Purification Techniques:

Column Chromatography: This is the most common method for purifying indazole derivatives. The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to separate the desired product from unreacted starting materials and byproducts. mdpi.com

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method to obtain a highly pure sample.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the presence of the indazole core, the benzyloxy group, and their connectivity. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, further validating the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretching in the indazole ring and C-O stretching of the ether linkage.

The identity of this compound is confirmed by its CAS Number (78299-75-9) and a molecular weight of 224.26 g/mol . sigmaaldrich.com

Derivatization Strategies of this compound

This compound serves not only as a final product but also as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. chemimpex.com The benzyloxy group acts as a protected hydroxyl group, which can be deprotected later if needed, while other positions on the indazole ring can be functionalized.

A key derivatization strategy involves the introduction of a functional group at the 3-position of the ring. For example, 5-benzyloxy-1H-indazole-3-carbaldehyde is a valuable intermediate. chemimpex.com The aldehyde group in this derivative serves as a synthetic handle for a wide array of chemical transformations:

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted aminomethyl-indazoles.

Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be used for amide bond formation.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Furthermore, modern techniques like C-H functionalization can be applied to indazole derivatives to introduce substituents at various positions, offering a powerful tool for creating diverse molecular libraries for pharmaceutical research and development. nih.gov

Functionalization at the Indazole Nitrogen Atoms (N1, N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole core allows for the introduction of substituents at either the N1 or N2 position, leading to the formation of regioisomers. The regioselectivity of these reactions is a critical aspect of the synthesis of indazole derivatives and can be influenced by several factors, including the nature of the substituent on the indazole ring, the choice of alkylating or arylating agent, and the reaction conditions. beilstein-journals.orgnih.gov

Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the outcome of N-functionalization reactions can be directed towards either nitrogen atom. Common methods for N-functionalization include N-alkylation and N-arylation.

N-Alkylation: The alkylation of the indazole nitrogen atoms is a frequently employed strategy to introduce a variety of alkyl groups. The regioselectivity of N-alkylation can be challenging to control, often resulting in a mixture of N1 and N2 isomers. nih.gov However, specific conditions can be optimized to favor one regioisomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation. beilstein-journals.orgresearchgate.net The steric and electronic properties of substituents on the indazole ring can also significantly impact the N1/N2 ratio. nih.gov For this compound, the bulky benzyloxy group at the 5-position may influence the regioselectivity of N-alkylation.

Conversely, selective N2-alkylation can be achieved using specific catalytic systems. Trifluoromethanesulfonic acid or copper(II) triflate have been shown to promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

Table 1: Regioselective N-Alkylation Strategies for Indazoles

| Position | Reagents and Conditions | Selectivity | Reference |

|---|---|---|---|

| N1 | Sodium hydride (NaH), Alkyl bromide, Tetrahydrofuran (THF) | High N1 selectivity | beilstein-journals.orgresearchgate.net |

| N2 | Trifluoromethanesulfonic acid or Copper(II) triflate, Alkyl 2,2,2-trichloroacetimidates | High N2 selectivity | organic-chemistry.org |

N-Arylation: The introduction of aryl groups at the nitrogen atoms of the indazole ring is another important functionalization. Copper-catalyzed N-arylation is a common method for this transformation. For example, the reaction of 1H-indazoles with aryl halides in the presence of a copper catalyst and a suitable base can lead to the formation of N-arylindazoles. beilstein-journals.orgnih.gov The regioselectivity of N-arylation can also be influenced by the reaction conditions and the protecting groups on the indazole. Optimized copper-catalyzed carbon-nitrogen coupling processes have been developed for regioselective N2-arylation of indazoles. google.com

Modifications at the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality at the 5-position. The removal of this benzyl group, known as debenzylation, is a key transformation to unmask the hydroxyl group for further functionalization or to access the final target molecule.

Debenzylation: Catalytic hydrogenation is a common and efficient method for the debenzylation of benzyl ethers. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. beilstein-journals.org Other methods for N-debenzylation of aromatic heterocycles have also been reported, such as using potassium tert-butoxide in dimethyl sulfoxide (B87167) with oxygen, although these are less commonly applied to O-debenzylation. researchgate.net Metal-mediated debenzylation using indium, magnesium, or zinc has also been demonstrated for N-benzyl protected tetrazoles and could potentially be adapted for O-debenzylation. ua.es The choice of debenzylation method depends on the compatibility of other functional groups present in the molecule. For instance, Pd-catalyzed debenzylation of an OCH2Ph group has been successfully employed in the functional group transformations of Blatter's radicals. nih.govsemanticscholar.org

Substitution on the Fused Benzene Ring

The fused benzene ring of the this compound core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of substitution is directed by the existing substituents on the ring. The benzyloxy group at the 5-position is an ortho-, para-directing group, while the pyrazole portion of the indazole ring can also influence the regioselectivity of the substitution.

Halogenation: Halogenation, such as bromination or iodination, is a common electrophilic aromatic substitution reaction. These reactions introduce a halogen atom onto the benzene ring, which can then serve as a handle for further transformations, such as cross-coupling reactions. chim.it For example, 3-iodoindazoles can be obtained by treating the corresponding indazole with iodine and potassium hydroxide (B78521) in DMF. chim.it

Arylation: Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds. Palladium-catalyzed direct C3 arylation of 1H-indazoles has been developed, providing a route to introduce aryl groups at this position. nih.govresearchgate.net While this functionalization is at the C3 position of the pyrazole ring, it highlights the potential for direct arylation on the indazole scaffold. Arylation of the fused benzene ring can also be achieved through cross-coupling reactions, such as the Suzuki reaction, starting from a halogenated this compound derivative. mdpi.com

Introduction of Functional Groups for Further Transformations

The introduction of specific functional groups onto the this compound scaffold is crucial for enabling further molecular diversification. These functional groups can act as synthetic handles for a variety of chemical transformations.

Introduction of Halogens: As mentioned in the previous section, halogenation is a key method for introducing functional groups. The resulting halo-indazoles are versatile intermediates for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Introduction of Nitro Groups: Nitration of the benzene ring can introduce a nitro group, which can then be reduced to an amino group. This amino group can be further functionalized, for example, through acylation or by serving as a directing group for other reactions. nih.gov

Introduction of Carboxyl Groups: Carboxylation can introduce a carboxylic acid group, which can be converted into a variety of other functional groups such as esters, amides, and acid chlorides, significantly expanding the synthetic possibilities.

These transformations are instrumental in building molecular complexity and synthesizing a diverse library of this compound derivatives for various applications. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rjptonline.orgeijppr.com This involves the development of more sustainable and efficient synthetic methodologies.

Sustainable Methodologies and Catalysis

The development of sustainable synthetic methods for indazoles is an active area of research. benthamdirect.com This includes the use of greener solvents, alternative energy sources like microwave irradiation, and efficient catalytic systems.

Catalyst-Based Approaches: The use of transition-metal catalysts, as well as acid/base catalysis, has significantly advanced the synthesis of indazoles by improving efficiency and selectivity. researchgate.netingentaconnect.com Research is focused on developing catalysts that are abundant, non-toxic, and recyclable. For instance, tin(II) chloride dihydrate has been used as an eco-friendly catalyst for the one-pot synthesis of indazole derivatives under mild conditions. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. rjptonline.org It can significantly reduce reaction times, improve yields, and often allows for reactions to be conducted in the absence of a solvent. The synthesis of indazole derivatives has been successfully achieved using microwave irradiation, offering a faster and more efficient alternative to conventional heating methods. researchgate.net

Atom Economy and Waste Reduction in Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comwjpps.com Synthetic routes with high atom economy are desirable as they generate less waste.

Atom-Economic Reactions: The design of synthetic pathways that maximize atom economy is a primary goal in green chemistry. researchgate.net This often involves the use of addition and cycloaddition reactions. For example, rhodium(III)-mediated C–H activation and cyclization protocols for the construction of indazole N-oxides have been described as atom-economic. nih.gov Visible light-mediated heterodifunctionalization of alkynylazobenzenes to synthesize 2H-indazoles is another example of a process with perfect atom economy. acs.org Electrochemical oxidation-induced C(sp3)–H functionalization is also being explored for the atom-economic synthesis of heterocyclic compounds. researchgate.net

Iii. Advanced Spectroscopic and Structural Analysis of 5 Benzyloxy 1h Indazole and Its Analogues

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for confirming the molecular identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization, offering detailed insights into the atomic and molecular composition.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-(benzyloxy)-1H-indazole exhibits characteristic signals that correspond to the different types of protons present in the molecule. The protons of the benzyl (B1604629) group typically appear as a singlet for the methylene (B1212753) bridge (CH₂) and a series of multiplets for the aromatic phenyl ring. The protons on the indazole core also show distinct signals. For instance, in a related compound, 1-benzyl-1H-indazole-3-carboxylic acid, the benzyl methylene protons resonate at approximately δ 5.13 ppm, while the indazole NH proton appears as a broad singlet around δ 13.19 ppm in DMSO-d₆. The specific chemical shifts and coupling patterns in the ¹H NMR spectrum are crucial for confirming the substitution pattern on the indazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. For example, in a similar structure, the carboxylic acid carbon of 1-benzyl-1H-indazole-3-carboxylic acid is observed at δ 169.8 ppm, and the benzyl methylene carbon (CH₂) is found at δ 47.6 ppm. These chemical shifts are indicative of the electronic environment of each carbon atom.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. ipb.ptharvard.edu

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the same spin system.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure, especially in complex analogues. ipb.pt These techniques are instrumental in the unambiguous assignment of all proton and carbon signals.

Below is an interactive table summarizing typical NMR data for indazole derivatives.

| Technique | Nucleus | Typical Chemical Shift Ranges (ppm) | Information Provided |

| ¹H NMR | Protons (¹H) | Aromatic: 6.5-8.5, Benzyl CH₂: ~5.0, Indazole NH: >10 (broad) | Number of different proton environments, neighboring protons (splitting patterns), electronic environment. |

| ¹³C NMR | Carbon-13 (¹³C) | Aromatic/Heteroaromatic: 110-160, Benzyl CH₂: ~50-70 | Number of different carbon environments, functional groups. |

| COSY | ¹H-¹H | N/A | Correlation of coupled protons, identifying spin systems. |

| HSQC | ¹H-¹³C | N/A | Correlation of directly attached proton-carbon pairs. |

| HMBC | ¹H-¹³C | N/A | Correlation of protons and carbons separated by 2-3 bonds, establishing connectivity. |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. scispace.com

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, with a molecular formula of C₁₄H₁₂N₂O, the expected molecular weight is approximately 224.26 g/mol . lookchem.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). nih.goveurachem.org This level of precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. For instance, HRMS data for a related indazole derivative, 2-(5-(benzyloxy)-2H-indazol-2-yl)-1-phenylethan-1-one, would show a calculated m/z for [M+H]⁺ that closely matches the experimentally found value, confirming its molecular formula. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The following table illustrates the type of data obtained from mass spectrometry for this compound.

| Technique | Information Obtained | Expected Value for C₁₄H₁₂N₂O |

| MS | Molecular Ion Peak (m/z) | ~224 |

| HRMS | Exact Mass [M+H]⁺ | Calculated: 225.1022, Found: within ± 5 ppm |

Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed 3D model of the molecule can be constructed. This technique has been successfully applied to various indazole derivatives, revealing bond lengths, bond angles, and torsional angles. iucr.orgresearchgate.net For example, the crystal structure of 2-[2-(2,6-dichlorobenzyloxy)-2-phenylethyl]-2H-indazole showed that the indazole ring system is nearly planar. iucr.org Such studies on this compound or its close analogues would provide incontrovertible proof of its structure. The formation of co-crystals, for instance with TTK inhibitors, has also been studied to understand intermolecular interactions. lookchem.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.govugr.es X-ray crystallography data allows for a detailed analysis of these interactions. scirp.org For example, in the crystal structure of some indazole derivatives, molecules are linked by N—H⋯N hydrogen bonds to form dimers, which are further connected by offset π–π stacking interactions. researchgate.net Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal lattice. nih.gov

Chromatographic and Purity Assessment Techniques

Ensuring the purity of a chemical compound is paramount for its use in further research or applications. Chromatographic techniques are central to this assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of non-volatile compounds. A common setup for analyzing indazole derivatives involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). The compound of interest will have a characteristic retention time under specific chromatographic conditions. Purity is assessed by the relative area of the main peak in the chromatogram. A purity of 98% or higher is often required for research-grade compounds. sigmaaldrich.comsigmaaldrich.cn Other techniques like Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis during synthesis. The solid form of the compound can be controlled and purified without the need for chromatographic methods in some instances. google.com

The table below provides an example of HPLC conditions for purity assessment.

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile/0.1% TFA in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of synthesized this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from non-volatile starting materials, intermediates, and side-products. Purity analysis of analogous compounds, such as 4-(benzyloxy)-1H-indazole and 5-amino-1H-indazole, is routinely performed using HPLC, confirming its suitability for this class of compounds. doi.orgvwr.com

A typical HPLC method for this compound employs a reverse-phase setup. In this mode, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. doi.orgnih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For this compound, a gradient elution using a mixture of acetonitrile and water is often effective, starting with a higher proportion of water and gradually increasing the concentration of acetonitrile to elute more non-polar components.

Detection is typically achieved using an ultraviolet (UV) detector, as the indazole and benzyl aromatic rings possess strong chromophores that absorb UV light. nih.gov The wavelength for detection is selected based on the compound's UV absorption maxima, often in the range of 210-284 nm, to ensure maximum sensitivity. doi.orgnih.gov

Purity Determination: To assess purity, a solution of the synthesized compound is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to each separated component. The area of each peak is proportional to the concentration of the corresponding substance. The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Commercial batches of this compound and its precursors, like 5-amino-1H-indazole, often report purities of ≥98.0% as determined by HPLC. vwr.comsigmaaldrich.cn

Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of highly purified this compound at known concentrations. The peak area for each standard is plotted against its concentration, generating a linear relationship. The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the concentration from the calibration curve. This approach is crucial for kinetic studies, solubility assessments, and ensuring batch-to-batch consistency in manufacturing. Method validation ensures good linearity (typically with a correlation coefficient, r², >0.99), accuracy, and precision. The limits of detection (LOD) and quantification (LOQ) for similar heterocyclic compounds can be as low as the nanogram-per-milliliter (ng/mL) range, demonstrating the method's high sensitivity. caltech.edu

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography System with UV Detector | Standard for purity and quantification of organic compounds. |

| Column | Reverse-Phase Apollo C18, 5 µm, 4.6 x 150 mm | C18 is a common non-polar stationary phase effective for aromatic heterocycles like indazoles. doi.org |

| Mobile Phase | A: Water; B: Acetonitrile | A standard polar mobile phase for reverse-phase chromatography. |

| Elution Mode | Gradient | Provides efficient separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate ensuring good separation and peak shape. nih.gov |

| Detection | UV at 254 nm | Aromatic systems in the molecule provide strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, various volatile or semi-volatile byproducts and impurities may be generated. These can include unreacted starting materials (e.g., benzyl chloride), residual solvents (e.g., toluene, THF), or byproducts from side reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical tool for separating and identifying these volatile components.

In a GC-MS analysis, the sample is injected into a heated port, where volatile compounds are vaporized and swept by an inert carrier gas (such as helium) onto a long, thin capillary column. The column, coated with a stationary phase, separates the components based on their boiling points and interactions with the coating. Compounds with lower boiling points and weaker interactions travel through the column faster.

As each separated component elutes from the column, it enters the mass spectrometer. Here, it is bombarded with high-energy electrons (typically at 70 eV) in a process called Electron Ionization (EI). bldpharm.com This causes the molecule to ionize and break apart into characteristic, predictable fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a unique "fingerprint" for the compound.

The fragmentation patterns of indazole-containing compounds are well-studied. The molecular ion peak (M+) is often observable, and characteristic fragments arise from the cleavage of the indazole ring and its substituents. sigmaaldrich.cn For example, the loss of the benzyl group or fragments associated with the benzyloxy moiety would be expected. By comparing the obtained mass spectra with established spectral libraries or by interpreting the fragmentation patterns, even trace amounts of unknown volatile byproducts can be identified. This analysis is crucial for optimizing reaction conditions to minimize the formation of impurities and for ensuring the final product's quality and safety.

Table 2: Potential Volatile Byproducts in this compound Synthesis and their GC-MS Signatures

| Compound Name | Potential Origin | Expected GC-MS Behavior/Key Fragments (m/z) |

| Benzyl chloride | Unreacted starting material | Molecular ion at m/z 126/128 (chlorine isotope pattern); key fragment at m/z 91 (tropylium ion). |

| Toluene | Impurity in starting material or side-product | Molecular ion at m/z 92; key fragment at m/z 91 (tropylium ion). |

| o-Toluidine | Potential precursor or degradation product | Molecular ion at m/z 107; fragments from loss of H, HCN. |

| 5-Hydroxy-1H-indazole | Unreacted starting material (if not fully benzylated) | Higher boiling point than other byproducts; molecular ion at m/z 134. |

| Dibenzyl ether | Side reaction of benzyl chloride | Molecular ion at m/z 198; key fragment at m/z 91. |

Iv. Computational and Theoretical Investigations of 5 Benzyloxy 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in quantum mechanics, provide detailed information about electron distribution, orbital energies, and molecular stability. researchgate.netbuketov.edu.kz

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine the optimized geometry, stability, and various chemical properties of a compound. banglajol.info For heterocyclic compounds like indazoles, DFT is instrumental in comparing the stability of different tautomers, such as the 1H- and 2H-forms. researchgate.net Studies on the parent 1H-indazole nucleus indicate it is the more thermodynamically stable tautomer. researchgate.net

DFT calculations allow for the determination of structural parameters like bond lengths and angles and provide a basis for calculating other quantum chemical descriptors that shed light on the molecule's reactivity. researchgate.netbanglajol.info These theoretical analyses are crucial for predicting how the molecule will behave in chemical reactions and biological environments.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. dntb.gov.ua The MEP surface uses a color spectrum to indicate regions of varying electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For 5-(benzyloxy)-1H-indazole, an MEP analysis would visualize the electron-rich zones around the oxygen and nitrogen atoms and the aromatic rings, providing a map of its reactive surface and highlighting sites important for intermolecular interactions, such as hydrogen bonding. dntb.gov.uaresearchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.uairjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. ossila.com Analysis of this gap for this compound is essential for understanding its electronic properties and potential for charge transfer in chemical and biological processes. researchgate.netnii.ac.jp

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com This method is widely used in drug discovery to screen for potential inhibitors and understand their binding mechanisms.

While specific docking studies for the parent this compound are not extensively detailed, research on closely related derivatives provides significant insight into how this scaffold interacts with biological targets. For instance, hybrids incorporating the 5-(benzyloxy) indole (B1671886) moiety have been designed and evaluated as inhibitors of enzymes relevant to Alzheimer's disease. acs.orgnih.govresearchgate.net

Ligand-Protein Interaction Profiling

Docking simulations reveal the specific interactions that stabilize the ligand within the protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. In studies of a hybrid molecule containing a 5-(benzyloxy) indole moiety and a donepezil (B133215) fragment, molecular modeling showed that the indolyl ring stacks against key amino acid residues like Trp279 in the active site of acetylcholinesterase (AChE). researchgate.net This interaction is crucial for the compound's inhibitory activity. Similar detailed interaction profiles have been analyzed for its binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), identifying key residues in the substrate cavities that accommodate the ligand. researchgate.netresearchgate.net

Binding Energy Calculations and Docking Score Analysis

Docking programs calculate a score that estimates the binding affinity between the ligand and the protein. tandfonline.com Lower (more negative) scores generally indicate stronger binding. These scores, often expressed in kcal/mol, help rank potential inhibitors. Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more refined prediction of binding affinity. researchgate.net

For a hybrid derivative of 5-(benzyloxy)-1H-indole, these calculations have been essential in comparing its binding to different conformations of AChE and in understanding the energetic favorability of its binding mode. researchgate.net The inhibitory potency, often measured as an IC₅₀ value (the concentration of an inhibitor required to reduce an enzyme's activity by 50%), provides an experimental correlation to the calculated binding energies.

Table 1: Inhibitory Activity of a 5-(Benzyloxy) Indole Hybrid Compound This table displays the inhibitory concentrations (IC₅₀) for a hybrid molecule combining a benzylpiperidine moiety with an N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine moiety.

| Target Enzyme | IC₅₀ Value | Citation |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 5.2 ± 1.1 nM | acs.orgresearchgate.net |

| Monoamine Oxidase B (MAO-B) | 43 ± 8.0 nM | acs.orgresearchgate.net |

| Acetylcholinesterase (AChE) | 0.35 ± 0.01 µM | acs.orgresearchgate.net |

| Butyrylcholinesterase (BuChE) | 0.46 ± 0.06 µM | acs.orgresearchgate.net |

Molecular Dynamics (MD) Simulations

No specific studies on the molecular dynamics of this compound were identified.

Conformational Stability and Dynamics of this compound in Biological Environments

Data unavailable.

Protein-Ligand Complex Stability over Time

Data unavailable.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

No specific QSAR or 3D-QSAR studies for this compound were found.

Development of Predictive Models for Biological Activity

Data unavailable.

Identification of Key Structural Features for Potency

Data unavailable.

Pharmacophore Modeling and Virtual Screening

No specific pharmacophore models or virtual screening studies for this compound were identified in the searched scientific literature.

Design of Novel Indazole Derivatives Based on Pharmacophoric Features

The design of novel drugs based on the this compound scaffold leverages the inherent pharmacophoric features of the indazole ring system. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are pivotal in this process, allowing researchers to correlate the structural features of indazole derivatives with their biological activities. tandfonline.com

A key feature of the indazole scaffold is its planar geometry, which facilitates insertion into the binding pockets of various proteins through interactions like π-π stacking with aromatic residues. samipubco.com The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors or acceptors, further anchoring the molecule to its biological target. samipubco.com

Computational studies guide the strategic placement of substituents on the indazole core to enhance potency and selectivity. For instance, in the development of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a validated cancer target, 3D-QSAR and pharmacophore mapping were employed. tandfonline.com These studies led to the generation of a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4), which provides a structural framework for designing new, more potent HIF-1α inhibitors. tandfonline.com

Similarly, the design of potent Tyrosine Threonine Kinase (TTK) inhibitors has been guided by robust 2D-QSAR (r²=0.9512) and 3D-QSAR (q²=0.9132) models. longdom.orglongdom.org These computational models analyzed a dataset of 109 indazole derivatives, highlighting key structural attributes that influence anticancer activity and revealing that specific substitutions, such as nitro and ethoxy groups, significantly enhance biological efficacy. longdom.orglongdom.org

Fragment-led de novo design has also been successfully used to identify the indazole core as a critical pharmacophore for inhibiting Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov This structure-based drug design approach began with a small fragment predicted to bind to FGFR1, which was then computationally optimized to the more potent indazole-containing pharmacophore. nih.gov Molecular docking studies of newly synthesized indazole derivatives against the breast cancer target aromatase have further validated their potential, with several compounds showing strong binding affinities. derpharmachemica.com

Table 1: Examples of Designed Indazole Derivatives and Their Computationally-Predicted Binding Affinities

| Compound | Target | Computational Method | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Indazole Derivative 5f | Aromatase | Molecular Docking | -8.0 | Arg115 |

| Indazole Derivative 5g | Aromatase | Molecular Docking | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Indazole Derivative 5n | Aromatase | Molecular Docking | -7.7 | Arg115, Thr310, Leu372, Leu477 |

Virtual Screening for Identification of New Biological Targets

Virtual screening is a powerful computational strategy used to explore new therapeutic applications for existing molecular scaffolds by screening them against large databases of biological targets. nih.gov A particularly effective method is inverse virtual screening (iVS), where a molecule or a small library of compounds is computationally docked against a panel of proteins to identify potential new targets. nih.gov This approach is valuable for drug repurposing, target validation, and predicting potential side effects. nih.gov

The indazole scaffold is an ideal candidate for such screening due to its status as a privileged structure. samipubco.com Virtual screening of libraries containing indazole derivatives has successfully identified novel biological targets and potential new drugs for various diseases.

One notable example involved a ligand-based pharmacophore model derived from known Estrogen Receptor alpha (ERα) inhibitors. ugm.ac.idresearchgate.net This model, featuring hydrophobic, hydrogen bond acceptor, and aromatic interaction points, was used to screen a library of asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340). ugm.ac.idresearchgate.net The screening identified 14 potential hits, of which seven were prioritized as potential new ERα inhibitors after further filtering with molecular docking and drug-likeness analysis. ugm.ac.id

In another powerful demonstration, a shape-based virtual screening of the Enamine REAL library, containing approximately 1.12 billion compounds, was conducted to find new inhibitors for Mycobacterial Lipoamide Dehydrogenase (Mtb Lpd), a virulence factor in Mycobacterium tuberculosis. acs.org This large-scale screening successfully identified six new inhibitors, one of which contained an indazole core, highlighting the scaffold's potential in developing new antitubercular agents. acs.org

Fragment-based virtual screening has also proven effective. This strategy was used to design novel inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.com The screening led to the identification and subsequent optimization of highly potent indazole derivatives. tandfonline.com Additionally, molecular docking studies on a series of novel indole- and indazole-based compounds identified the enoyl-ACP reductase (InhA) as a promising target for new antimycobacterial agents. researchgate.net

Table 2: Indazole Derivatives Identified Through Virtual Screening and Their Biological Activity

| Compound | Screening Method | Identified Target | Biological Activity (IC₅₀) |

|---|---|---|---|

| Indazole Derivative 9d | Fragment-based Virtual Screening | FGFR1 | 15.0 nM |

| Indazole Derivative 9u | Fragment-based Virtual Screening | FGFR1 | 3.3 nM |

| Indazole-based aroylhydrazone 3a | Molecular Docking | Mycobacterium tuberculosis H37Rv | 0.4412 µM (MIC) |

| Indazole-based aroylhydrazone 3e | Molecular Docking | Mycobacterium tuberculosis H37Rv | 0.3969 µM (MIC) |

V. Biological Activity and Therapeutic Potential of 5 Benzyloxy 1h Indazole Derivatives

Anti-cancer and Anti-proliferative Activities

Derivatives of 5-(benzyloxy)-1H-indazole have emerged as a promising class of compounds in the search for new anti-cancer agents. chemenu.comlookchem.com Their activity has been explored against various cancers, including renal cell carcinoma and solid tumors. chemenu.com

The anti-proliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Research has demonstrated that these compounds can inhibit the growth of various cancer cells. nih.govrsc.org

For instance, a series of novel indazole derivatives were synthesized and tested for their in vitro anti-proliferative activity. One particular compound, designated as 2f, exhibited potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org In another study, a series of 3-aryl-1H-indazoles and N-methyl-3H-indazoles were screened for their cytotoxic activities against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. Compound 5c from this series showed a significant inhibitory effect on both cell lines. mdpi.com

Furthermore, the development of monocarbonyl analogs of curcumin (B1669340) into tetrahydro-indazole structures has shown promising antitumor activity against Michigan Cancer Foundation-7 (MCF-7), WI38, Hep G2, and Vero cells. japsonline.com Some 5-nitroindazole (B105863) derivatives have also demonstrated moderate antineoplastic activity against TK-10 (renal cancer) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net

Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | Multiple | Various | 0.23–1.15 | rsc.org |

| Compound 5c | HCT-116 | Colon Cancer | Significant Inhibition | mdpi.com |

| Compound 5c | MDA-MB-231 | Breast Cancer | Significant Inhibition | mdpi.com |

| 5-Nitroindazole Derivatives | TK-10 | Renal Cancer | Moderate Activity | researchgate.net |

| 5-Nitroindazole Derivatives | HT-29 | Colon Adenocarcinoma | Moderate Activity | researchgate.net |

The anti-cancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. rsc.orgevitachem.com This process is a key mechanism for eliminating malignant cells.

One study found that a potent indazole derivative, compound 2f, dose-dependently promoted the apoptosis of 4T1 breast cancer cells. This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org The combination of a novel Cdk inhibitor, BAI (a 3,5-diaminoindazole derivative), with a farnesyltransferase inhibitor (FTI) was also shown to induce apoptosis in human renal carcinoma Caki cells through the downregulation of Bcl-2 and c-FLIP (L). spandidos-publications.com

Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. rsc.org The combination of BAI and an FTI also reduced the mitochondrial membrane potential and induced the release of apoptosis-inducing factor (AIF) and cytochrome c from the mitochondria in Caki cells. spandidos-publications.com Some indazole derivatives have also been found to act as anti-apoptotic agents in specific contexts, such as inhibiting sodium nitroprusside-induced apoptosis in vascular smooth muscle cells. nih.gov

Mechanisms of Action of this compound Derivatives in Cancer Cells

| Compound/Derivative | Mechanism | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Compound 2f | Apoptosis Induction | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | rsc.org |

| BAI (3,5-diaminoindazole derivative) + FTI | Apoptosis Induction | Caki (Renal Carcinoma) | Downregulation of Bcl-2 and c-FLIP (L). | spandidos-publications.com |

| Compound 2f | Mitochondrial Disruption | 4T1 (Breast Cancer) | Decreased mitochondrial membrane potential. | rsc.org |

| BAI + FTI | Mitochondrial Disruption | Caki (Renal Carcinoma) | Reduced mitochondrial membrane potential; release of AIF and cytochrome c. | spandidos-publications.com |

| Compound 2f | ROS Production | 4T1 (Breast Cancer) | Increased levels of reactive oxygen species. | rsc.org |

The ERK/MAPK pathway is a critical signaling cascade for cell proliferation, and its frequent activation in many tumors makes it an attractive target for anti-cancer therapies. epo.org Indazole derivatives have been developed as inhibitors of this pathway. epo.org Some indazole derivatives have been designed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is also crucial for cell growth and survival. mdpi.com

Additionally, indazole derivatives have been developed as inhibitors of various protein kinases involved in oncogenesis, including:

Fibroblast growth factor receptor (FGFR) inhibitors. nih.govresearchgate.net

Indoleamine-2,3-dioxygenase1 (IDO1) inhibitors. nih.gov

Proviral integration site MuLV (Pim) kinase inhibitors. nih.gov

Aurora kinases inhibitors. nih.gov

Bcr-Abl inhibitors. nih.gov

Hypoxia-inducible factor-1 (HIF-1) inhibitors. nih.gov

One study focused on a series of 1H-indazole-3-amine derivatives, with one compound, 6o, showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. This compound was suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

Anti-inflammatory Properties

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. chemenu.comnih.govsci-hub.se Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

A key target for many anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins (B1171923) that mediate inflammation. google.com Several indazole derivatives have been shown to be potent and selective inhibitors of COX-2. nih.govnih.govnih.gov

One study developed a series of novel (aza)indazole derivatives with high affinity and selectivity for the COX-2 enzyme. A particular compound, designated as 16, exhibited effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over COX-1. nih.gov Another study found that for various indazoles, the inhibition of COX-2 ranged from 68% to 78% at a maximum concentration of 50µM. nih.gov Specifically, 5-aminoindazole (B92378) showed the maximum activity in inhibiting COX-2, with an IC₅₀ value of 12.32 μM. nih.gov

In addition to COX-2, some indazole derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory processes. sci-hub.se Certain structural features, such as 1-benzyl and 5-OH substitutions, appear to be relevant for 5-LOX inhibition. sci-hub.se

Inhibition of Inflammatory Mediators by this compound Derivatives

| Compound/Derivative | Target | IC₅₀ | Reference |

|---|---|---|---|

| Compound 16 ((aza)indazole series) | COX-2 | 0.409 µM | nih.gov |

| 5-aminoindazole | COX-2 | 12.32 µM | nih.gov |

| Indazole | COX-2 | 23.42 µM | nih.gov |

| 6-nitroindazole | COX-2 | 19.22 µM | nih.gov |

The anti-inflammatory effects of indazole derivatives have also been demonstrated in in vivo models. A study using the carrageenan-induced hind paw edema model in rats, a standard method for assessing acute anti-inflammatory activity, showed that indazole and its derivatives significantly inhibited edema in a dose- and time-dependent manner. nih.gov

For example, 5-aminoindazole produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov This in vivo efficacy, coupled with the in vitro inhibition of inflammatory mediators, underscores the potential of these compounds as therapeutic agents for inflammatory conditions. nih.govnih.gov

Antimicrobial and Antiprotozoal Activities

The this compound core has been identified as a promising framework for the development of novel antimicrobial and antiprotozoal agents. ontosight.ainih.gov Its derivatives have shown efficacy against various pathogens, including bacteria, fungi, and protozoa.

Antibacterial and Antifungal Spectrum

Derivatives of this compound have been recognized for their potential to inhibit the growth of both bacteria and fungi. lookchem.com Some have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. growingscience.com For instance, certain 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles have shown notable antimicrobial effects. researchgate.net Specifically, 3-piperazin-1-yl methyl-4-(4-trimethoxymethyl-benzyloxy)-1H-indazole has exhibited good antibacterial activity against Staphylococci and Enterococci, including multi-drug resistant strains. researchgate.net The antifungal properties of these derivatives are also of interest, with some compounds showing potential in combating fungal infections. lookchem.com

Table 1: Antibacterial and Antifungal Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-piperazin-1-yl methyl-4-(4-trimethoxymethyl-benzyloxy)-1H-indazole | Staphylococci, Enterococci | Good antibacterial activity | researchgate.net |

| General this compound derivatives | Bacteria, Fungi | Growth inhibition | lookchem.com |

| 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles | Various bacteria and fungi | Antimicrobial activity | researchgate.net |

| General 6-(Aryl)-4-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-2,3,4,5-tetrahydro-indazol-3-one derivatives | B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity | growingscience.com |

| General 6-(Aryl)-4-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-2,3,4,5-tetrahydro-indazol-3-one derivatives | A. niger, C. albicans | Antifungal activity | growingscience.com |

Antitubercular Activity against Mycobacterium Tuberculosis

Several derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. aablocks.com A series of new indole- and indazole-based aroylhydrazones were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds in particular, 3a and 3e, demonstrated excellent antimycobacterial activity with very low toxicity. researchgate.net Another study focused on novel 8-Benzyloxy-5-[2-(substituted-phenyl)-thiazol-4-yl]-1H-quinolin-2-one derivatives, with several compounds showing significant activity against M. tuberculosis. researchgate.net Furthermore, some sulfonyl hydrazone derivatives have shown promising antitubercular activity with low micromolar to submicromolar minimum inhibitory concentrations (MICs). nih.gov

Table 2: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Target Strain | Activity | Reference |

|---|---|---|---|

| Indole- and indazole-based aroylhydrazones (3a, 3e) | M. tuberculosis H37Rv | Excellent antimycobacterial activity (MICs: 0.4412 μM and 0.3969 μM, respectively) | researchgate.net |

| 8-Benzyloxy-5-[2-(substituted-phenyl)-thiazol-4-yl]-1H-quinolin-2-one derivatives (4a, 4c, 4e, 4g, 4h, 4i, 4j) | M. tuberculosis H37Rv | Significant to good antitubercular activity | researchgate.net |

| Sulfonyl hydrazone derivatives (3d, 5g, 5k) | M. tuberculosis H37Rv | MIC < 0.1 µM | nih.gov |

Antichagasic and Trichomonacidal Properties

Derivatives of this compound have demonstrated significant potential as agents against protozoan parasites, specifically Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis. researchgate.netresearchgate.net A series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles showed remarkable trichomonacidal activity against T. vaginalis. researchgate.net Several of these compounds also exhibited interesting antichagasic activity. researchgate.net Further studies on 5-nitroindazole derivatives revealed compounds with potent activity against different morphological forms of T. cruzi, comparable to the reference drug benznidazole (B1666585). nih.govnih.gov The introduction of a nitro group at the 5-position of the indazole ring appears to be crucial for this activity. researchgate.net Specifically, certain 1,2-disubstituted 5-nitroindazolin-3-ones have been identified as promising leads for new antichagasic drugs. nih.gov

Table 3: Antichagasic and Trichomonacidal Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (compounds 5, 6, 8, 9, 17) | Trichomonas vaginalis | Remarkable trichomonacidal activity at 10 µg/mL | researchgate.net |

| 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (compounds 8, 10, 11) | Trypanosoma cruzi | Interesting antichagasic activity | researchgate.net |

| 1-substituted 2-benzyl-5-nitroindazolin-3-ones (compounds 6, 7, 9, 10, 19-21) | T. cruzi epimastigotes | IC50 = 1.58–4.19 μM | nih.gov |

| 1-substituted 2-benzyl-5-nitroindazolin-3-ones (compounds 6, 19-21, 24) | T. cruzi amastigotes | IC50 = 0.22–0.54 μM | nih.gov |

| 2-Benzyl-1-propyl (22), 2-benzyl-1-isopropyl (23), and 2-benzyl-1-butyl (24) derivatives | T. cruzi epimastigotes | High trypanocidal activity | nih.gov |

Neurological and Central Nervous System (CNS) Applications

The versatile structure of this compound derivatives has also been exploited for the development of agents targeting the central nervous system, with a particular focus on neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition for Alzheimer's Disease

A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Several 5-substituted indazole derivatives have been designed and evaluated as inhibitors of these cholinesterases. nih.gov Some of these derivatives have shown significant inhibitory activity against both AChE and BuChE. nih.govresearchgate.net For instance, a new family of hybrids combining the features of donepezil (B133215) and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine were synthesized and showed potent inhibition of both enzymes. acs.org One of the most promising hybrids displayed an IC50 of 0.35 µM for AChE and 0.46 µM for BuChE. acs.org Another study on 5-substituted indazoles identified several derivatives with significant AChE inhibitory activity. nih.gov

Table 4: AChE and BuChE Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrid (compound 5) | AChE | 0.35 ± 0.01 μM | acs.org |

| Donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrid (compound 5) | BuChE | 0.46 ± 0.06 μM | acs.org |

| 5-substituted indazole derivatives (compounds 6 and 7) | AChE | Lower IC50 values among the series | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidase (MAO) enzymes, which metabolize neurotransmitter amines, are important targets for treating neurological and psychiatric disorders. researchgate.net Derivatives of this compound have been investigated as inhibitors of both MAO-A and MAO-B. acs.org A series of C5- and C6-substituted indazole derivatives were synthesized, and while only one showed submicromolar inhibition of human MAO-A, all compounds were potent submicromolar inhibitors of human MAO-B. researchgate.net In one study, a hybrid molecule was found to be a potent inhibitor of both MAO-A (IC50 = 5.2 nM) and MAO-B (IC50 = 43 nM). acs.org The substitution of a benzyloxy group has been noted to enhance the inhibitory efficacy for MAO-B. researchgate.net Furthermore, indazole- and indole-carboxamides have been discovered as highly potent and selective inhibitors of MAO-B, with some derivatives exhibiting subnanomolar potency. acs.org

Table 5: MAO-A and MAO-B Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrid (compound 5) | MAO-A | 5.2 ± 1.1 nM | acs.org |

| Donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrid (compound 5) | MAO-B | 43 ± 8.0 nM | acs.org |

| C5-substituted indazole derivatives | MAO-B | 0.0025–0.024 µM | researchgate.net |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) | MAO-B | 0.386 nM | acs.org |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | MAO-B | 0.227 nM | acs.org |

Development as PET Radiotracers for Neurological Studies

Positron Emission Tomography (PET) is a powerful molecular imaging technique used to study physiological processes in vivo. mdpi.com The development of specific radiotracers is crucial for imaging and understanding the pathology of various diseases, including neurodegenerative disorders like Alzheimer's disease (AD). mdpi.comresearchgate.net Derivatives of this compound have been explored for this purpose, particularly for imaging acetylcholinesterase (AChE), an enzyme implicated in AD. researchgate.net

A notable example is the development of 3-(benzyloxy)-1-(5-[¹⁸F]fluoropentyl)-5-nitro-1H-indazole , also known as [¹⁸F]-IND1. researchgate.net This compound is structurally related to the AChE inhibitor CP126,998. researchgate.net The rationale behind its development was to create a PET radiotracer that could non-invasively monitor AChE levels in the brains of AD patients, which could enhance the understanding and treatment of the disease. researchgate.net

Research Findings for [¹⁸F]-IND1:

Radiosynthesis and Stability: [¹⁸F]-IND1 was synthesized with a good radiochemical yield and demonstrated stability for at least two hours under various conditions. researchgate.net

Lipophilicity: The compound possesses adequate lipophilicity, a key characteristic for penetrating the blood-brain barrier. researchgate.net

In Vivo Studies: Biodistribution studies in normal mice showed that [¹⁸F]-IND1 was retained in the brain after one hour. researchgate.net Specific uptake due to AChE interaction was suggested by tacrine-blocking experiments. researchgate.net Furthermore, studies in transgenic AD mice revealed differential binding in several brain regions compared to normal mice, indicating its potential to detect changes in AChE associated with the disease. researchgate.net

These findings suggest that [¹⁸F]-IND1 is a promising candidate for use as a PET radiotracer to detect AChE changes in patients with Alzheimer's disease. researchgate.net

Table 1: Properties of [¹⁸F]-IND1 as a PET Radiotracer

| Property | Finding | Source |

| Target Enzyme | Acetylcholinesterase (AChE) | researchgate.net |

| Structural Analog | CP126,998 (AChE inhibitor) | researchgate.net |

| Radiolabel | Fluorine-18 (¹⁸F) | researchgate.net |

| Blood-Brain Barrier Penetration | Yes, adequate lipophilicity | researchgate.net |

| In Vivo Specificity | Uptake blocked by tacrine, indicating AChE interaction | researchgate.net |

| Potential Application | Detecting AChE changes in Alzheimer's disease | researchgate.net |

Other Potential Biological Activities

Beyond their use in neuroimaging, derivatives of this compound have shown promise in other therapeutic areas.

Indazole derivatives have been investigated for their potential in treating cardiovascular diseases. nih.gov Some of these compounds have demonstrated vasorelaxant and anti-aggregatory activity, often linked to the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. sci-hub.se The NO-cGMP signaling pathway is crucial in processes like vasodilation and platelet aggregation. sci-hub.se

One of the well-studied indazole derivatives in this context is YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) . While not a direct 5-(benzyloxy) derivative, its 1-benzylindazole core is relevant. YC-1 is known to activate soluble guanylate cyclase (sGC), an important enzyme in the NO signaling pathway, and it also inhibits the proliferation of smooth muscle cells and acts as an antiplatelet agent. sci-hub.se More potent activators of sGC have been developed, such as 1-benzyl-3-(3-dimethylaminopropoxy)indazole . sci-hub.se

Another indazole derivative, In-Cl , has been shown to be effective in preventing atherosclerosis through the activation of estrogen receptor-β (ER-β). nih.gov Atherosclerosis is a major cause of coronary artery and carotid artery disease. nih.gov

The indazole scaffold is a versatile pharmacophore that has been incorporated into molecules designed to interact with various receptors and inhibit kinases. sci-hub.senih.gov

Receptor Ligands: Indazole derivatives have been studied as ligands for I2 imidazoline (B1206853) receptors and as antagonists for integrins. sci-hub.se Some derivatives have also been developed as cannabinoid (CB)1 receptor agonists. google.com

Kinase Inhibitors: The ERK/MAPK pathway is a critical signaling pathway for cell proliferation and is often activated in many types of cancer. epo.org Consequently, inhibitors of kinases in this pathway, such as ERK, are attractive targets for anticancer therapies. epo.orggoogle.com Indazole-based compounds have been designed and synthesized as potent kinase inhibitors. For instance, various 1H-indazole derivatives have been identified as inhibitors of Fibroblast growth factor receptors (FGFRs), which are implicated in cancer. nih.gov Other derivatives have shown inhibitory activity against a panel of kinases including CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC. nih.gov Furthermore, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize the estrogen receptor (ER) but also promote its degradation. nih.govnih.gov This dual mechanism is particularly important in overcoming endocrine resistance in ER-positive breast cancer. nih.govscienceopen.com

Researchers have identified a series of 1H-indazole derivatives as orally bioavailable SERDs. nih.gov These were developed based on structure-activity relationship (SAR) studies on a triphenylalkene scaffold. nih.gov One optimized compound, compound 88 , was found to be a highly efficient degrader of ER-α with an IC₅₀ value of 0.7 nM. nih.gov This compound also demonstrated good bioavailability and robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov The development of tricyclic indazoles represents a novel class of SERD antagonists. researchgate.net The replacement of a phenol (B47542) group with an indazole in a tetrahydroisoquinoline scaffold led to improved metabolic stability. researchgate.net

Vi. Structure Activity Relationship Sar Studies of 5 Benzyloxy 1h Indazole Derivatives